tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17878991
InChI: InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14(11-4-5-11)6-8-15-9-7-14/h11,15H,4-10H2,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C14H26N2O2
Molecular Weight: 254.37 g/mol

tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate

CAS No.:

Cat. No.: VC17878991

Molecular Formula: C14H26N2O2

Molecular Weight: 254.37 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate -

Specification

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
IUPAC Name tert-butyl N-[(4-cyclopropylpiperidin-4-yl)methyl]carbamate
Standard InChI InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14(11-4-5-11)6-8-15-9-7-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Standard InChI Key WVVLCNKIIKIHCM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1(CCNCC1)C2CC2

Introduction

tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.37 g/mol, although some sources may list it as 238.33 g/mol. It belongs to the carbamate class, which is a derivative of carbamic acid. The compound features a tert-butyl group attached to a piperidine structure, specifically modified with a cyclopropyl group. This unique structure makes it suitable for various applications in medicinal chemistry, particularly in drug development.

Synthesis

The synthesis of tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-cyclopropylpiperidine in the presence of a suitable coupling agent. This process requires controlled conditions to optimize yields and minimize side reactions.

Biological Interactions

The mechanism of action for compounds like tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate involves interaction with biological targets such as enzymes or receptors. The precise mechanism depends on its specific interactions within biological systems, which require further experimental validation.

Research Settings

This compound is commonly used in academic and industrial research settings, particularly in the development of new pharmaceuticals and agrochemicals. Its applications are diverse due to the versatility of carbamates in medicinal chemistry.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightCAS NumberApplication
tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamateC14H26N2O2254.37 g/mol163271-08-7Medicinal chemistry
tert-Butyl piperidin-4-ylcarbamateC10H20N2O2200.28 g/mol179110-74-8Pharmaceutical research
tert-Butyl (4-methylpiperidin-4-yl)carbamateC11H22N2O2214.31 g/mol163271-08-7 (similar)Drug development

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator